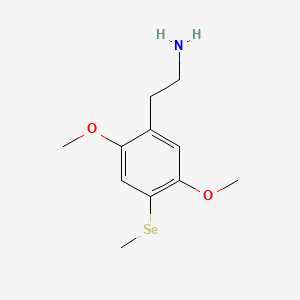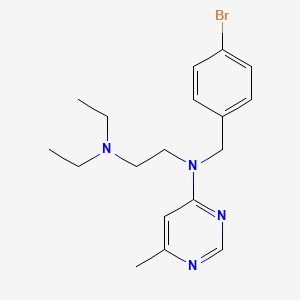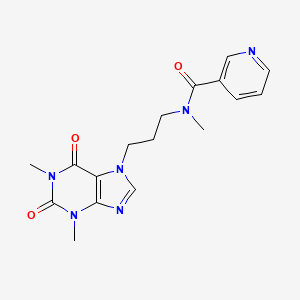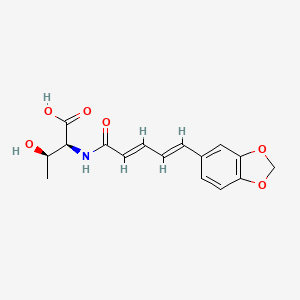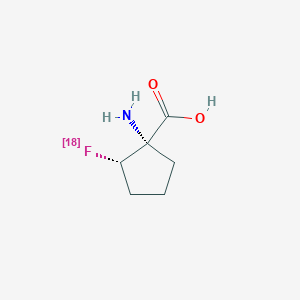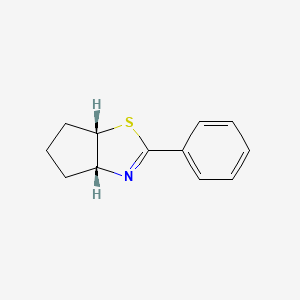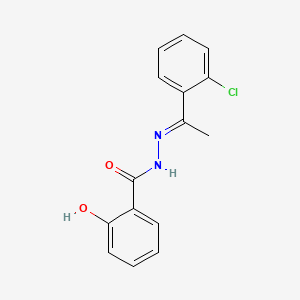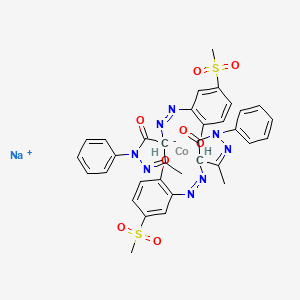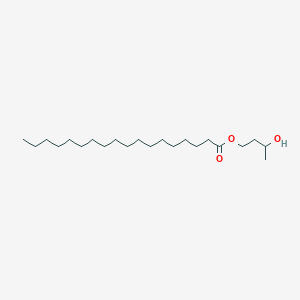
1,3-Butylene glycol 1-stearate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Butylene glycol 1-stearate is an ester derived from 1,3-butylene glycol and stearic acid. This compound is known for its applications in various industries, particularly in cosmetics and personal care products, due to its emollient and moisturizing properties.
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Butylene glycol 1-stearate is synthesized through an esterification reaction between 1,3-butylene glycol and stearic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards ester formation.
Industrial Production Methods: In industrial settings, the esterification process is often conducted in large reactors equipped with distillation columns to continuously remove water and other by-products. The reaction mixture is heated to temperatures ranging from 150°C to 200°C, and the process may take several hours to complete. After the reaction, the product is purified through distillation or recrystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions: 1,3-Butylene glycol 1-stearate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to regenerate 1,3-butylene glycol and stearic acid.
Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and alcohol.
Oxidation: Under specific conditions, the glycol portion of the molecule can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide or sulfuric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: 1,3-butylene glycol and stearic acid.
Transesterification: New esters and alcohols.
Oxidation: Aldehydes or acids derived from the glycol portion.
科学研究应用
1,3-Butylene glycol 1-stearate has a wide range of applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Employed in the formulation of biological assays and experiments due to its biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Widely used in cosmetics and personal care products as an emollient, moisturizer, and stabilizer. It helps improve the texture and stability of creams, lotions, and other formulations.
作用机制
The primary mechanism of action of 1,3-butylene glycol 1-stearate in cosmetic and personal care products is its ability to form a protective barrier on the skin. This barrier helps to retain moisture, thereby preventing dryness and improving skin hydration. The compound’s emollient properties also contribute to a smoother and softer skin texture. On a molecular level, the ester interacts with the lipid bilayer of the skin, enhancing its barrier function and reducing transepidermal water loss.
相似化合物的比较
- 1,2-Butylene glycol 1-stearate
- 1,4-Butylene glycol 1-stearate
- Propylene glycol 1-stearate
Comparison: 1,3-Butylene glycol 1-stearate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to 1,2-butylene glycol 1-stearate and 1,4-butylene glycol 1-stearate, the 1,3-isomer has a different spatial arrangement of hydroxyl groups, affecting its reactivity and interaction with other molecules. Propylene glycol 1-stearate, on the other hand, has a different backbone structure, leading to variations in its physical properties and applications. The unique combination of 1,3-butylene glycol and stearic acid in this compound results in a compound with optimal emollient and moisturizing properties, making it particularly suitable for use in cosmetics and personal care products.
属性
CAS 编号 |
14251-38-8 |
|---|---|
分子式 |
C22H44O3 |
分子量 |
356.6 g/mol |
IUPAC 名称 |
3-hydroxybutyl octadecanoate |
InChI |
InChI=1S/C22H44O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(24)25-20-19-21(2)23/h21,23H,3-20H2,1-2H3 |
InChI 键 |
DXJKELXFOSBWCK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



